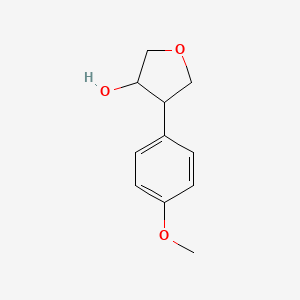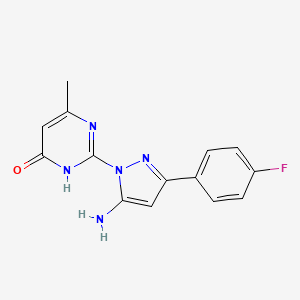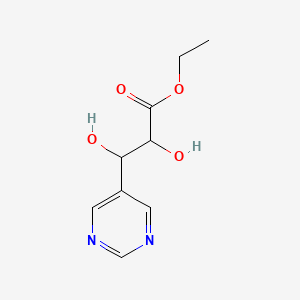![molecular formula C19H20N2O4 B11787261 Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787261.png)
Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯是一种复杂的化合物,属于苯并咪唑类衍生物。苯并咪唑以其多样的生物活性而闻名,常用于医药化学领域中开发治疗药物。该化合物以其苯环上连接的乙氧基和甲氧基基团为特征,这些基团连接到苯并咪唑核心结构上。
准备方法
合成路线和反应条件
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯的合成通常涉及多步有机反应。一种常见的合成方法是在酸性条件下将4-乙氧基-3-甲氧基苯胺与邻苯二胺缩合生成苯并咪唑核心结构。然后用氯甲酸乙酯在三乙胺等碱性物质存在下酯化该中间体,从而得到最终产物。
工业生产方法
该化合物的工业生产可能采用类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产效率和产量。此外,还使用重结晶和色谱等纯化技术以确保最终产物的纯度。
化学反应分析
反应类型
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯可以发生各种化学反应,包括:
氧化: 甲氧基和乙氧基可以被氧化生成相应的醛或羧酸。
还原: 如果存在硝基,它可以被还原为胺。
取代: 芳香环可以发生亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 像高锰酸钾(KMnO4)或三氧化铬(CrO3)在酸性介质中。
还原: 使用钯碳(Pd/C)催化加氢或使用硼氢化钠(NaBH4)进行化学还原。
取代: 使用浓硝酸(HNO3)和浓硫酸(H2SO4)的混合物进行硝化。
主要生成产物
氧化: 生成醛或羧酸。
还原: 生成胺。
取代: 生成硝基或卤代衍生物。
科学研究应用
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯有几个科学研究应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其作为治疗各种疾病的药物的潜力。
工业: 用于开发新材料以及作为某些化学反应的催化剂。
作用机理
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制其活性,从而发挥其生物学作用。例如,它可能抑制某些激酶或蛋白酶的活性,导致细胞生长和凋亡相关信号通路发生调节。
作用机制
The mechanism of action of Ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.
相似化合物的比较
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯可以与其他苯并咪唑衍生物进行比较,例如:
甲苯达唑: 用于治疗蠕虫感染的抗寄生虫药物。
阿苯达唑: 另一种具有广谱活性的抗寄生虫药。
奥美拉唑: 一种质子泵抑制剂,用于治疗与酸有关的胃病。
独特之处
2-(4-乙氧基-3-甲氧基苯基)-1H-苯并[d]咪唑-6-羧酸乙酯的独特之处在于其苯环上独特的取代模式,与其他苯并咪唑衍生物相比,这可能导致不同的生物活性 and chemical reactivity.
属性
分子式 |
C19H20N2O4 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
ethyl 2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-16-9-7-12(11-17(16)23-3)18-20-14-8-6-13(10-15(14)21-18)19(22)25-5-2/h6-11H,4-5H2,1-3H3,(H,20,21) |
InChI 键 |
OXDUCXXHTDPPJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzoic acid](/img/structure/B11787184.png)








![(4S)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11787250.png)
![Methyl 7-bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11787269.png)

![1-Methyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)piperazine](/img/structure/B11787283.png)
